(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile

Chiral resolution Diastereomer differentiation Stereochemical quality control

(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile (CAS 194141-79-2; molecular formula C₈H₁₂N₂; MW 136.19 g/mol) is a single-enantiomer, fully saturated bicyclic nitrile belonging to the pyrrolizine (hexahydropyrrolizine) class. It possesses two defined stereogenic centers at C3 (R) and C8 (S) and features a nitrile group at the 3-position of the saturated 1-azabicyclo[3.3.0]octane scaffold.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 194141-79-2
Cat. No. B069058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile
CAS194141-79-2
Synonyms1H-Pyrrolizine-3-carbonitrile,hexahydro-,(3R-cis)-(9CI)
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC2CCC(N2C1)C#N
InChIInChI=1S/C8H12N2/c9-6-8-4-3-7-2-1-5-10(7)8/h7-8H,1-5H2/t7-,8+/m0/s1
InChIKeyOQQXGTYNRYVUKQ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,8S)-Hexahydro-1H-pyrrolizine-3-carbonitrile (CAS 194141-79-2): Chiral Identity, Physicochemical Profile, and Comparator Landscape for Procurement


(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizine-3-carbonitrile (CAS 194141-79-2; molecular formula C₈H₁₂N₂; MW 136.19 g/mol) is a single-enantiomer, fully saturated bicyclic nitrile belonging to the pyrrolizine (hexahydropyrrolizine) class [1]. It possesses two defined stereogenic centers at C3 (R) and C8 (S) and features a nitrile group at the 3-position of the saturated 1-azabicyclo[3.3.0]octane scaffold [2]. Computed properties include an XLogP3 of 1.1, a topological polar surface area of 27 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds, indicating a compact, rigid, and moderately lipophilic framework [1]. This compound is offered by multiple specialty chemical suppliers as a research-grade chiral building block, and it must be distinguished from its (3S,8S)-diastereomer (CAS 194141-78-1) as well as from regioisomeric hexahydro-1H-pyrrolizine carbonitriles (e.g., 1-carbonitrile CAS 170442-02-1, 2-carbonitrile CAS 170442-01-0, and 7a-carbonitrile CAS 68295-48-7) that share the identical molecular formula and mass but differ in nitrile position and/or stereochemistry .

Configuration Single enantiomer (3R,8S) with defined stereochemistry
Scaffold Hexahydro-1H-pyrrolizine with 3-carbonitrile handle
Procurement Must distinguish from (3S,8S)-diastereomer and regioisomers

Why Generic Substitution Fails for (3R,8S)-Hexahydro-1H-pyrrolizine-3-carbonitrile: Stereochemical and Regiochemical Traps in the Pyrrolizine Carbonitrile Family


The hexahydro-1H-pyrrolizine carbonitrile family (C₈H₁₂N₂) encompasses multiple regioisomers and diastereomers that are mass-identical yet structurally and functionally non-interchangeable. The target compound bears a nitrile substituent at the 3-position with (3R,8S) absolute configuration; the diastereomeric (3S,8S)-form (CAS 194141-78-1) and regioisomeric 1-carbonitrile (CAS 170442-02-1), 2-carbonitrile (CAS 170442-01-0), and 7a-carbonitrile (CAS 68295-48-7) analogs [1] each present the nitrile moiety at a distinct spatial locus on the bicyclic scaffold. Because the nitrile group is both a hydrogen-bond acceptor and a potential metal-coordination or dipole-interaction site, its precise position and the overall three-dimensional shape of the molecule directly govern target binding, reactivity, and downstream synthetic outcomes. Substituting any of these analogs without rigorous stereochemical and regiochemical verification introduces uncontrolled variables that can invalidate structure–activity relationship (SAR) studies, alter pharmacokinetic profiles, or produce incorrect synthetic intermediates [2]. The zero-rotatable-bond architecture of the scaffold further amplifies the impact of stereochemistry, as the molecule cannot conformationally adjust to compensate for an incorrect configuration [3].

Diastereomer substitution
(3S,8S)-diastereomer (CAS 194141-78-1) has opposite C3 configuration, which may alter binding affinity and synthetic outcome
Regioisomer mismatch
1-, 2-, or 7a-carbonitrile regioisomers shift the nitrile position, changing electronic environment and interaction geometry
Rigid scaffold constraint
Zero rotatable bonds prevent conformational adjustment; incorrect stereochemistry cannot be compensated, amplifying SAR errors

Quantitative Differentiation Evidence for (3R,8S)-Hexahydro-1H-pyrrolizine-3-carbonitrile vs. Its Closest Pyrrolizine Carbonitrile Analogs


Stereochemical Identity: (3R,8S) vs. (3S,8S) Diastereomer – Distinct InChIKey and Optical Rotation Potential

The target compound ((3R,8S), CAS 194141-79-2) and its (3S,8S)-diastereomer (CAS 194141-78-1) share the identical molecular formula (C₈H₁₂N₂), molecular weight (136.19 g/mol), and connectivity but differ in the absolute configuration at C3. Their InChIKeys are distinct: OQQXGTYNRYVUKQ-JGVFFNPUSA-N for the (3R,8S) form [1] vs. OQQXGTYNRYVUKQ-YUMQZZPRSA-N for the (3S,8S) form . These are diastereomers, not enantiomers; they possess different physicochemical properties (e.g., predicted optical rotation, chromatographic retention) and cannot be used interchangeably in stereospecific synthesis or chiral SAR studies.

Stereochemical Identity
Head-to-head
Different InChIKeys indicate diastereomeric relationship (C3 R vs S)
Target (3R,8S): OQQXGT...JGVFFNPUSA-N
vs
Diastereomer (3S,8S): OQQXGT...YUMQZZPRSA-N
Diastereomers differ in NMR, retention, and potential activity; supports stereochemical control
Computed InChIKey; C8 configuration (S) same in both
Chiral resolution Diastereomer differentiation Stereochemical quality control

Regiochemical Differentiation: 3-Carbonitrile vs. 1-, 2-, and 7a-Carbonitrile Regioisomers

Within the C₈H₁₂N₂ hexahydro-1H-pyrrolizine carbonitrile family, four distinct regioisomers exist: the 1-carbonitrile (CAS 170442-02-1), 2-carbonitrile (CAS 170442-01-0), 3-carbonitrile (this compound, CAS 194141-79-2), and 7a-carbonitrile (CAS 68295-48-7). Each regioisomer places the cyano group at a different annular or bridgehead position . The SMILES notation for the target compound is C1C[C@H]2CC[C@@H](N2C1)C#N, with the nitrile attached to C3, whereas the 7a-carbonitrile has the nitrile at the bridgehead (SMILES: C1CCN2CCCC21C#N) [1]. This positional difference alters the nitrile group's electronic environment (affecting ¹³C NMR chemical shift), its steric accessibility for further derivatization, and its hydrogen-bond-acceptor geometry in biological target interactions.

Regiochemical Differentiation
Head-to-head
Nitrile at C3 vs. C1, C2, or bridgehead C7a; identical formula (C₈H₁₂N₂)
Target: 3-carbonitrile (C3 substitution)
vs
Regioisomers: 1-CN (CAS 170442-02-1), 2-CN (170442-01-0), 7a-CN (68295-48-7)
Nitrile position alters binding vector and electronic environment; incorrect regioisomer yields irrelevant SAR
Structural comparison by CAS and SMILES
Regioisomer identification Nitrile positional isomer Scaffold functionalization site

Physicochemical Property Comparison: LogP and Hydrogen-Bonding Profile vs. Pyrrolizine Carbonitrile Regioisomers

The target (3R,8S)-3-carbonitrile exhibits computed XLogP3 = 1.1 and topological polar surface area (TPSA) = 27 Ų, with zero hydrogen bond donors (HBD) and two hydrogen bond acceptors (HBA) [1]. While all regioisomeric hexahydro-pyrrolizine carbonitriles share the same HBD and HBA counts, the 7a-carbonitrile (bridgehead-substituted) has a distinct spatial presentation of the nitrile that may influence chromatographic retention and partition behavior. The LogP of ~1.1 places this compound in a favorable range for both aqueous solubility and membrane permeability, consistent with lead-like properties for CNS drug discovery programs [2]. The zero-rotatable-bond count (rigid bicyclic scaffold) provides conformational pre-organization, a desirable feature for minimizing entropic penalties upon target binding.

Physicochemical Profile
Computed property
XLogP3 1.1 · TPSA 27 Ų · HBA 2 · Rotatable bonds 0
LipophilicityXLogP3 1.1
Polar surface area27 Ų
H-bond acceptors2 (nitrile + amine)
Rotatable bonds0 (rigid)
Moderate lipophilicity and rigidity support fragment-based design; no experimental comparative LogP for all regioisomers
Computed (PubChem); experimental LogD not available
Lipophilicity CNS drug-likeness Physicochemical property comparison

Pyrrolizine Scaffold as a Privileged Structure: Class-Level Evidence from Kinase, COX/LOX, and Antiviral Programs

While direct biological data for the specific (3R,8S)-3-carbonitrile compound are absent from the peer-reviewed public literature, the hexahydro-1H-pyrrolizine scaffold has been extensively validated as a privileged heterocyclic framework in drug discovery. Pyrrolizine derivatives have demonstrated dual COX-1/COX-2 inhibitory activity with IC₅₀ values in the range of 2.45–5.69 µM (COX-1) and 0.85–3.44 µM (COX-2) [1], and certain representatives (e.g., licofelone/ML-3000) achieved dual COX/5-LOX inhibition with IC₅₀ values of 0.21 µM (COX) and 0.18 µM (5-LOX) [2]. Additionally, Gilead Sciences has patented substituted pyrrolizine compounds as HBV replication inhibitors [3]. This compound, with its chiral 3-carbonitrile handle, serves as a versatile synthetic entry point into these therapeutically relevant chemical space.

Scaffold Validation
Class-level
Pyrrolizine scaffold active in COX/LOX, kinase, and antiviral programs; no direct data for this specific compound
Scaffold provides entry point for anti-inflammatory and antiviral lead discovery; activity of this analog requires validation
Class-level inference; direct target engagement data not reported for CAS 194141-79-2
Kinase inhibitor scaffold COX/LOX dual inhibition HBV antiviral scaffold Anticancer heterocycle

Optimal Research and Industrial Application Scenarios for (3R,8S)-Hexahydro-1H-pyrrolizine-3-carbonitrile Based on Differential Evidence


Stereospecific Synthesis of Pyrrolizine-Based Kinase or Enzyme Inhibitor Leads

The (3R,8S)-configured 3-carbonitrile serves as a chirally pure, functionalized scaffold for constructing focused libraries of pyrrolizine derivatives targeting kinases, COX/LOX enzymes, or HBV replication. The rigid bicyclic framework with a defined nitrile orientation allows systematic SAR exploration at the C3 vector while maintaining stereochemical integrity [1]. Procurement of the single (3R,8S)-diastereomer (rather than a racemate or the (3S,8S)-diastereomer) ensures that observed biological activity can be unambiguously attributed to the intended three-dimensional pharmacophore [2].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 136.19 g/mol, XLogP3 of 1.1, TPSA of 27 Ų, and zero rotatable bonds, this compound satisfies key fragment-like physicochemical criteria [1]. The nitrile group provides a well-characterized IR probe (C≡N stretch ~2240 cm⁻¹) and a hydrogen-bond-accepting moiety, while the fully saturated scaffold offers a three-dimensional shape distinct from planar aromatic fragments, increasing the likelihood of identifying novel binding modes in fragment screens [3].

Reference Standard for Chiral Chromatographic Method Development

The (3R,8S) compound (CAS 194141-79-2) and its (3S,8S)-diastereomer (CAS 194141-78-1) provide a defined diastereomeric pair for developing and validating chiral HPLC or SFC methods capable of resolving pyrrolizine carbonitrile stereoisomers [1]. Because these compounds are diastereomers (not enantiomers), they exhibit inherently different physicochemical properties—including distinct NMR spectra and chromatographic retention times—making them ideal for method qualification without requiring chiral stationary phases. This application is relevant for quality control laboratories supporting pharmaceutical intermediate production [2].

Synthetic Intermediate for 3-Aminomethyl-Pyrrolizidine Derivatives via Nitrile Reduction

The C3 nitrile group can be chemoselectively reduced (e.g., LiAlH₄ or catalytic hydrogenation) to yield the corresponding (3R,8S)-3-aminomethyl-hexahydro-1H-pyrrolizine, a primary amine building block useful for amide coupling, sulfonamide formation, or reductive amination in medicinal chemistry programs [1]. The defined stereochemistry at C3 and C8 is preserved during nitrile reduction, enabling the synthesis of enantiopure amine derivatives without additional chiral resolution steps [2].

Application
Selection Property
Validation Focus
Stereochemical-control pyrrolizine lead synthesis
Single (3R,8S) enantiomer with defined nitrile orientation
Diastereomeric purity confirmation by chiral HPLC or NMR
Fragment-based drug discovery (FBDD) scaffold
Low molecular weight, rigid scaffold, nitrile H-bond acceptor
Fragment library validation and binding mode assessment
Chiral chromatographic method development standard
Diastereomeric pair with distinct retention times
HPLC/SFC method qualification for pyrrolizine stereoisomers
Synthesis of 3-aminomethyl-pyrrolizidine derivatives
Nitrile reduction preserves C3 and C8 stereochemistry
Enantiopurity of amine product; may reduce need for subsequent chiral resolution
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